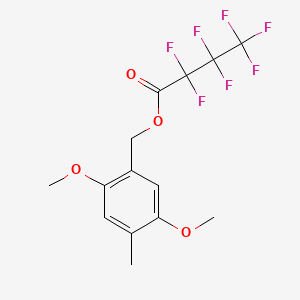
(2,5-Dimethoxy-4-methylphenyl)methyl heptafluorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethoxy-4-methylphenyl)methyl heptafluorobutanoate is a chemical compound that belongs to the class of organic compounds known as phenylmethyl esters. These compounds are characterized by the presence of a phenylmethyl group attached to an ester functional group. The compound is notable for its unique structure, which includes both methoxy groups and a heptafluorobutanoate moiety, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-4-methylphenyl)methyl heptafluorobutanoate typically involves the esterification of (2,5-Dimethoxy-4-methylphenyl)methanol with heptafluorobutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dimethoxy-4-methylphenyl)methyl heptafluorobutanoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester functional group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylmethyl esters.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethoxy-4-methylphenyl)methyl heptafluorobutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2,5-Dimethoxy-4-methylphenyl)methyl heptafluorobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The presence of methoxy groups and the heptafluorobutanoate moiety can influence the compound’s binding affinity and specificity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic and substituted amphetamine known for its psychoactive effects.
2,5-Dimethoxy-4-chloroamphetamine (DOC): Another psychedelic compound with similar structural features.
Uniqueness
(2,5-Dimethoxy-4-methylphenyl)methyl heptafluorobutanoate is unique due to the presence of the heptafluorobutanoate moiety, which imparts distinct chemical and physical properties. This makes it different from other similar compounds, which may lack the fluorinated ester group and therefore exhibit different reactivity and applications.
Eigenschaften
CAS-Nummer |
87461-70-9 |
|---|---|
Molekularformel |
C14H13F7O4 |
Molekulargewicht |
378.24 g/mol |
IUPAC-Name |
(2,5-dimethoxy-4-methylphenyl)methyl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C14H13F7O4/c1-7-4-10(24-3)8(5-9(7)23-2)6-25-11(22)12(15,16)13(17,18)14(19,20)21/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
WEXLBUFFVNBXFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14396509.png)

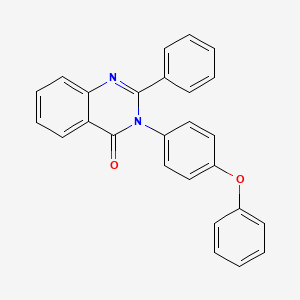
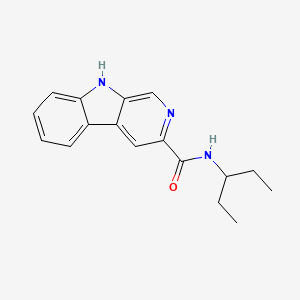
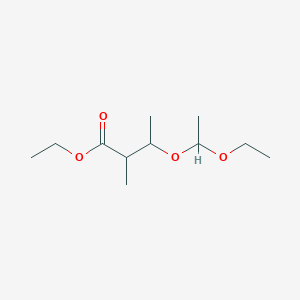

![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)



![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)

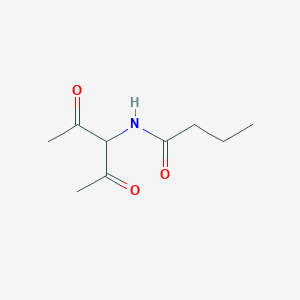
silane](/img/structure/B14396589.png)
